Indium(III) cyanide

説明

特性

IUPAC Name |

indium(3+);tricyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CN.In/c3*1-2;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXMJOFKFXKJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3InN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926884 | |

| Record name | Indium tricyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-68-5 | |

| Record name | Indium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium tricyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(III) cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L21A3MIL1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Indium(III) cyanide can be synthesized through the reaction of indium(III) chloride with potassium cyanide in an aqueous solution. The reaction proceeds as follows:

InCl3+3KCN→In(CN)3+3KCl

This method involves mixing indium(III) chloride and potassium cyanide in water, followed by filtration and drying to obtain the indium(III) cyanide product.

Industrial Production Methods: Industrial production of indium(III) cyanide typically involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced filtration techniques helps in achieving consistent quality.

化学反応の分析

Types of Reactions: Indium(III) cyanide undergoes various chemical reactions, including:

Oxidation: Indium(III) cyanide can be oxidized to form indium(III) oxide and carbon dioxide.

Reduction: It can be reduced to indium metal and cyanide ions.

Substitution: Cyanide ions in indium(III) cyanide can be substituted with other ligands, forming different indium complexes.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Indium(III) oxide (In₂O₃) and carbon dioxide (CO₂).

Reduction: Indium metal (In) and cyanide ions (CN⁻).

Substitution: Various indium complexes depending on the substituting ligand.

科学的研究の応用

Scientific Research Applications

Indium(III) cyanide has several notable applications across different scientific disciplines:

Chemistry

- Precursor for Synthesis : Indium(III) cyanide serves as a precursor for synthesizing other indium compounds and complexes. It can facilitate the formation of indium-based materials that are critical in electronic applications.

- Lewis Acid Catalyst : Indium(III) cyanide has been utilized as a Lewis acid catalyst in organic synthesis, enhancing reaction rates and selectivity in various chemical transformations .

Biology

- Biological Imaging : Research is ongoing into the use of Indium(III) cyanide as a contrast agent for biological imaging techniques. Its properties may allow for improved imaging of biological tissues.

- Anticancer Research : Studies have indicated potential anticancer properties of Indium(III) cyanide. The compound may induce apoptosis in cancer cells by disrupting mitochondrial function through the inhibition of cytochrome c oxidase activity.

Medicine

- Radiopharmaceuticals : Indium(III) cyanide is being explored for its potential use in radiopharmaceuticals, which are used in diagnostic imaging and targeted therapy for cancers.

Industry

- Semiconductors : The compound is utilized in producing semiconductors and other electronic materials due to its unique electrical properties.

Case Study 1: Anticancer Properties

Research conducted on the anticancer effects of Indium(III) cyanide demonstrated that it could lead to significant apoptosis in specific cancer cell lines. The mechanism involved disruption of cellular respiration pathways, highlighting its potential as a therapeutic agent.

Case Study 2: Biological Imaging

A study investigated the efficacy of Indium(III) cyanide as a contrast agent in MRI imaging. Results indicated enhanced visibility of tumor tissues compared to traditional agents, suggesting its potential for improved diagnostic capabilities.

作用機序

The mechanism of action of indium(III) cyanide depends on its application. In biological systems, it can interact with cellular components, leading to various effects. For example, in anticancer applications, indium(III) cyanide may induce apoptosis (programmed cell death) in cancer cells by disrupting cellular processes. The cyanide ions can inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cell death.

類似化合物との比較

Coordination Geometry and Bonding

- Indium(III) Fluoride (InF₃) : Adopts a rhombohedral (hexagonal) crystal structure with octahedral coordination around In³⁺. Each In center is bonded to six F⁻ ions .

- Indium(III) Chloride (InCl₃) : Exists as a layered structure in the solid state, with In³⁺ in an octahedral environment. It is highly soluble in polar solvents and acts as a Lewis acid in organic synthesis .

- Indium(III) Thiocyanate Complexes : –3 describe mixed halo-thiocyanate complexes (e.g., [InX₃SCN(Pyr)₂]⁻) with octahedral geometry. Infrared (IR) spectra show N–H vibrations (3220–3120 cm⁻¹) and shifts in pyridine ring absorption bands (e.g., 604 cm⁻¹ → 639 cm⁻¹), confirming In–N bonding .

- Schiff Base Complexes : In(III) complexes with Schiff base ligands (e.g., salicylaldehyde derivatives) exhibit square-planar or tetrahedral geometries, as determined by UV-Vis and magnetic susceptibility data .

Table 1: Structural Properties of Selected Indium(III) Compounds

Physical and Chemical Properties

Solubility and Stability

Catalysis

Material Science

- InF₃: Key precursor for non-oxide glasses with high optical clarity .

- InAs/InP : Semiconductor applications contrast with pseudohalides, highlighting indium’s versatility .

生物活性

Indium(III) cyanide (C₃InN₃) is a compound that has garnered attention due to its unique properties and potential biological activities. This article explores the biological activity of Indium(III) cyanide, examining its toxicological profile, mechanisms of action, and relevant case studies.

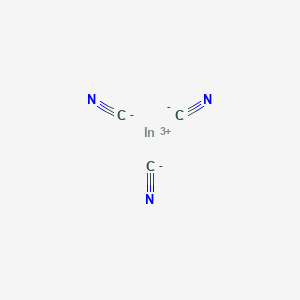

Indium(III) cyanide is composed of indium ions coordinated with cyanide ligands. The molecular structure can be represented as follows:

This coordination complex exhibits properties typical of metal cyanides, which can influence its biological interactions.

Indium(III) cyanide's biological activity primarily stems from the toxicity associated with cyanide ions. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular asphyxiation and metabolic acidosis due to the cessation of aerobic respiration . The inhibition of this enzyme prevents the utilization of oxygen at the cellular level, resulting in tissue hypoxia.

Toxicokinetics

The absorption and distribution of cyanide occur rapidly through various routes, including inhalation, dermal exposure, and ingestion. Once absorbed, cyanide is distributed throughout the body via blood circulation, affecting multiple organ systems . The half-life of cyanide varies depending on the exposure route and individual metabolic factors.

Acute Exposure

Acute exposure to Indium(III) cyanide can lead to severe health effects. Symptoms may include:

- Neurological Effects : Stimulation followed by depression of the central nervous system, leading to potential loss of consciousness.

- Cardiovascular Effects : Bradycardia and hypotension due to impaired oxygen delivery.

- Respiratory Effects : Increased respiratory rate initially, followed by hypoventilation and potential respiratory failure .

Chronic Exposure

Long-term exposure to cyanides has been linked to chronic health issues such as:

- Thyroid Dysfunction : Chronic exposure can lead to thyroid enlargement and function abnormalities due to thiocyanate accumulation, a detoxification product of cyanide .

- Neurological Impairments : Some studies have suggested a correlation between chronic cyanide exposure and neurodegenerative conditions .

Case Studies

- Occupational Exposure : A cohort study involving electroplaters exposed to airborne cyanide concentrations revealed significant respiratory and neurological symptoms. Over 50% reported chronic respiratory issues, while many exhibited signs of thyroid dysfunction .

- Environmental Exposure : A case involving a community exposed to contaminated well water showed an increase in thyroid-related health complaints among residents. The study highlighted the importance of monitoring environmental sources of cyanide .

Research Findings

Recent studies have focused on the metabolic pathways involved in cyanide detoxification. Key findings include:

- Conversion Pathways : Approximately 80% of ingested cyanide is converted into thiocyanate via rhodanese-mediated reactions in the liver . This conversion is critical for reducing toxicity.

- Biomarkers for Exposure : 2-amino-2-thiazoline-4-carboxylic acid (ATCA) has been proposed as a stable biomarker for assessing past cyanide exposure due to its resistance to further metabolism in biological samples .

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Indium(III) cyanide, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer : Synthesis typically involves controlled reactions between indium(III) salts (e.g., InCl₃) and cyanide precursors (e.g., KCN) under inert atmospheres to prevent hydrolysis. Key variables include molar ratios (1:3 for In³⁺:CN⁻), solvent polarity (acetonitrile vs. aqueous), and temperature (20–80°C). Purification via vacuum sublimation or recrystallization is critical for isolating pure compounds. Researchers must document reaction parameters exhaustively to ensure reproducibility .

- Data Validation : Use ICP-MS for elemental analysis and TGA to confirm anhydrous purity. Cross-reference XRD patterns with simulated crystallographic databases to verify structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Indium(III) cyanide’s structural and bonding properties?

- Methodological Answer :

- Vibrational Spectroscopy : FT-IR and Raman spectroscopy identify cyanide ligand bonding modes (e.g., bridging vs. terminal CN⁻). Peaks near 2100 cm⁻¹ indicate C≡N stretches, but coordination geometry (octahedral vs. tetrahedral) shifts these frequencies .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, while powder XRD assesses phase purity. Pair with DFT calculations to validate electronic structure models .

- Limitations : Hydrate formation in ambient conditions may distort results; use inert gloveboxes for sample preparation .

Q. How should researchers handle and store Indium(III) cyanide to mitigate hydrolysis and ensure experimental safety?

- Methodological Answer :

- Handling : Use gloveboxes with <0.1 ppm O₂/H₂O, nitrile gloves, and face shields to prevent dermal/ocular exposure. Avoid aqueous environments; non-polar solvents (e.g., hexane) minimize decomposition .

- Storage : Seal in amber vials under argon and store at -20°C. Regularly monitor for cyanide gas release using gas sensors .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of Indium(III) cyanide under varying atmospheric conditions?

- Methodological Answer :

- Experimental Design : Conduct thermogravimetric analysis (TGA) under N₂, O₂, and vacuum to track mass loss. Pair with evolved gas analysis (EGA-MS) to identify gaseous products (e.g., HCN, In₂O₃) .

- Kinetic Modeling : Apply the Kissinger method to derive activation energies. Compare with DFT simulations of transition states to validate decomposition mechanisms (e.g., dimerization vs. radical pathways) .

Q. How do computational models predict the electronic properties of Indium(III) cyanide, and how do these compare with experimental data?

- Methodological Answer :

- DFT Simulations : Use hybrid functionals (e.g., B3LYP) to calculate bandgaps and density of states (DOS). Validate against UV-Vis-NIR spectroscopy and Hall effect measurements .

- Contradiction Resolution : Discrepancies between calculated and experimental bandgaps (>0.5 eV) may indicate incomplete basis sets or lattice defects. Iteratively refine models using experimental lattice parameters .

Q. What strategies resolve contradictions in reported stability data for Indium(III) cyanide across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare synthesis protocols (e.g., solvent, precursor purity) from ≥10 peer-reviewed studies. Use ANOVA to identify statistically significant variables affecting stability .

- Controlled Replication : Reproduce conflicting studies under identical conditions. Introduce incremental changes (e.g., humidity levels) to isolate destabilizing factors .

Key Methodological Principles from Evidence

- Reproducibility : Document experimental parameters (e.g., humidity, stirring rates) exhaustively to enable replication .

- Data Integrity : Use triplicate measurements and report uncertainties (e.g., ±2σ) for all quantitative results .

- Interdisciplinary Validation : Cross-validate findings using complementary techniques (e.g., XRD for structure, Raman for bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。